Cas no 956935-29-8 (2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid)
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-3-(4-nitro-pyrazol-1-yl)-propionic acid
- 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoicacid
- VS-03657
- CS-0276163
- AKOS025212125
- AKOS000305968
- MFCD04967200
- 2-methyl-3-(4-nitropyrazol-1-yl)propanoic acid
- AKOS015922309
- 956935-29-8
- 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
- EN300-83657
- STK313304
- BBL013075
- 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid
-
- MDL: MFCD04967200
- Inchi: 1S/C7H9N3O4/c1-5(7(11)12)3-9-4-6(2-8-9)10(13)14/h2,4-5H,3H2,1H3,(H,11,12)
- InChI Key: VHWODBSEJMYSKU-UHFFFAOYSA-N
- SMILES: OC(C(C)CN1C=C(C=N1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 199.05930578Da
- Monoisotopic Mass: 199.05930578Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 101Ų
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027983-250mg |
2-Methyl-3-(4-nitro-pyrazol-1-yl)-propionic acid |
956935-29-8 | 250mg |
£160.00 | 2022-02-28 | ||
| Fluorochem | 027983-1g |
2-Methyl-3-(4-nitro-pyrazol-1-yl)-propionic acid |
956935-29-8 | 1g |
£363.00 | 2022-02-28 | ||
| Fluorochem | 027983-2g |
2-Methyl-3-(4-nitro-pyrazol-1-yl)-propionic acid |
956935-29-8 | 2g |
£638.00 | 2022-02-28 | ||
| Fluorochem | 027983-5g |
2-Methyl-3-(4-nitro-pyrazol-1-yl)-propionic acid |
956935-29-8 | 5g |
£963.00 | 2022-02-28 | ||
| TRC | B498903-10mg |
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid |
956935-29-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B498903-50mg |
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid |
956935-29-8 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B498903-100mg |
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid |
956935-29-8 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Enamine | EN300-83657-0.05g |
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |
956935-29-8 | 0.05g |
$111.0 | 2023-09-02 | ||
| Enamine | EN300-83657-0.1g |
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |
956935-29-8 | 0.1g |
$165.0 | 2023-09-02 | ||
| Enamine | EN300-83657-0.25g |
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |
956935-29-8 | 0.25g |
$235.0 | 2023-09-02 |
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid Suppliers
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid
2-Methyl-3-(4-Nitro-1H-Pyrazol-1-Yl)Propanoic Acid: A Comprehensive Overview
2-Methyl-3-(4-Nitro-1H-Pyrazol-1-Yl)Propanoic Acid (CAS No. 956935-29-8) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a propanoic acid backbone with a methyl group at the 2-position and a substituted pyrazole ring at the 3-position. The pyrazole ring is further substituted with a nitro group at the 4-position, which imparts distinct electronic and steric properties to the molecule.
The synthesis of 2-Methyl-3-(4-Nitro-1H-Pyrazol-1-Yl)Propanoic Acid involves a series of carefully designed organic reactions. Researchers have explored various methodologies to optimize the synthesis process, ensuring high yields and purity. Recent studies have focused on using catalytic systems to facilitate the formation of the pyrazole ring, which is a critical step in the synthesis pathway. These advancements have not only improved the efficiency of production but also opened avenues for scaling up the synthesis for industrial applications.
One of the most promising aspects of this compound is its biological activity. Preliminary in vitro studies have demonstrated that 2-Methyl-3-(4-Nitro-1H-Pyrazol-1-Yl)Propanoic Acid exhibits potent inhibitory effects on certain enzymes associated with neurodegenerative diseases. For instance, it has shown potential as a candidate for treating Alzheimer's disease by targeting specific pathways involved in amyloid-beta aggregation. Furthermore, recent research has highlighted its ability to modulate cellular signaling pathways, making it a valuable tool in drug discovery efforts.
In addition to its biological applications, this compound has also been investigated for its role in material science. The presence of the nitro group in the pyrazole ring confers unique electronic properties, which make it suitable for applications in organic electronics. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to act as an electron-deficient acceptor material has been leveraged to enhance device performance, paving the way for future innovations in this field.
The environmental impact of 2-Methyl-3-(4-Nitro-1H-Pyrazol-1-Yl)Propanoic Acid is another area of active research. Studies have been conducted to assess its biodegradability and toxicity under various conditions. Initial findings suggest that the compound exhibits moderate biodegradability under aerobic conditions, which is encouraging for its potential use in sustainable chemical processes. However, further research is required to fully understand its environmental fate and ensure safe handling practices.
From a structural perspective, the compound's pyrazole ring plays a pivotal role in determining its chemical reactivity and biological activity. The nitro group at the 4-position introduces electron-withdrawing effects, which enhance the electrophilicity of the ring. This feature makes the compound highly reactive towards nucleophilic attacks, enabling it to participate in various organic transformations. Recent studies have exploited this property to develop novel synthetic routes for complex molecules, showcasing its versatility as a building block in organic synthesis.
The propanoic acid backbone of this compound contributes significantly to its solubility and stability. The methyl group at the 2-position introduces steric hindrance, which can influence both chemical reactivity and biological interactions. Researchers have found that this steric effect can be advantageous in designing drugs with improved pharmacokinetic profiles, such as enhanced absorption and reduced clearance rates.
Looking ahead, 2-Methyl-3-(4-Nitro-1H-Pyrazol-1-Yl)Propanoic Acid holds immense potential for further exploration across multiple disciplines. Its unique combination of structural features makes it an ideal candidate for advancing drug discovery efforts and developing innovative materials. As research continues to unfold, this compound is expected to contribute significantly to both academic and industrial advancements.
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